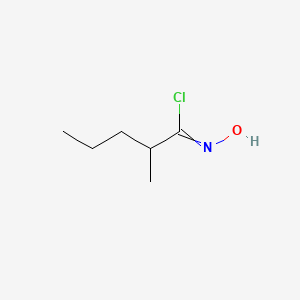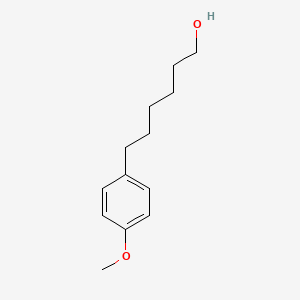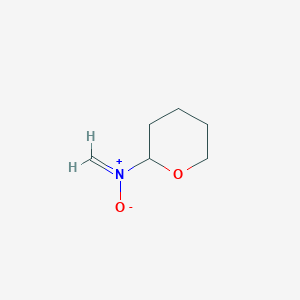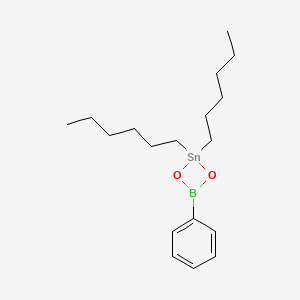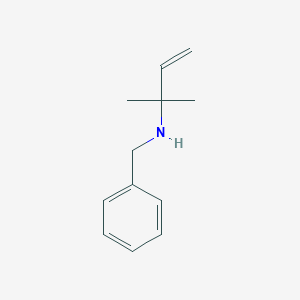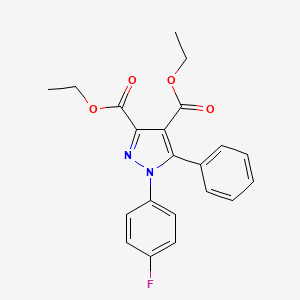![molecular formula C6H13NOS2 B14333558 N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide CAS No. 106140-28-7](/img/structure/B14333558.png)
N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide is an organic thiophosphate compound. It is known for its role as an insecticide and acaricide, although it is no longer approved for use within the European Union . This compound has a molecular formula of C8H18NO4PS2 and is characterized by the presence of both methyl and sulfanyl groups .
Vorbereitungsmethoden
The synthesis of N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide involves the conversion of the thiol group into the corresponding O,O-dimethyl thiophosphate . This process typically requires specific reaction conditions, including the use of appropriate reagents and catalysts. Industrial production methods for this compound are not widely documented, but they likely involve large-scale chemical synthesis techniques similar to those used in laboratory settings.
Analyse Chemischer Reaktionen
N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of different thiophosphate derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in synthetic organic chemistry. In biology and medicine, it has been investigated for its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of neurological disorders . Additionally, its role as an insecticide and acaricide highlights its importance in agricultural and pest control applications .
Wirkmechanismus
The mechanism of action of N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. As an acetylcholinesterase inhibitor, it interferes with the breakdown of acetylcholine, a neurotransmitter, by binding to the active site of the enzyme acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission and potential neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide can be compared to other similar compounds, such as vamidothion, which is also an organic thiophosphate insecticide . Vamidothion has a similar structure but includes additional functional groups that enhance its insecticidal properties . Other related compounds include various thiophosphate derivatives used in agriculture and pest control . The uniqueness of this compound lies in its specific molecular structure and its dual role as both an insecticide and an acetylcholinesterase inhibitor .
Eigenschaften
CAS-Nummer |
106140-28-7 |
|---|---|
Molekularformel |
C6H13NOS2 |
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
N-methyl-2-(2-sulfanylethylsulfanyl)propanamide |
InChI |
InChI=1S/C6H13NOS2/c1-5(6(8)7-2)10-4-3-9/h5,9H,3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
REFDIMJMUQJOFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC)SCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
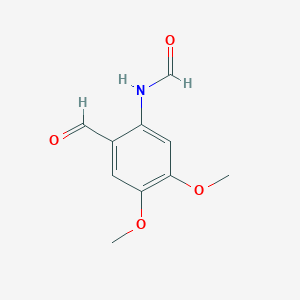
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

